Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate
Description
Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate is a substituted indazole derivative characterized by methoxy groups at positions 5 and 6 of the indazole core and an ethyl ester at position 2. Indazole derivatives are pharmacologically significant due to their structural mimicry of purine bases and their ability to modulate biological targets such as kinases and inflammatory mediators .
Properties
IUPAC Name |
ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-4-18-12(15)11-7-5-9(16-2)10(17-3)6-8(7)13-14-11/h5-6H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHSLNDIKXNHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=CC(=C(C=C21)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572687 | |
| Record name | Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29281-06-9 | |
| Record name | Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of 5,6-Dimethoxy-indazole-3-carboxylic Acid
- Starting Material: 4-Amino-veratrol (1,2-dimethoxy-4-aminobenzene) is converted to 3,4-dimethoxy-2-hydroximino-acetanilide via the Sandmeyer reaction, involving diazotization with nitrous acid.
- Ring Closure: Treatment of this intermediate with strong acids such as sulfuric acid, phosphoric acid, or polyphosphoric acid induces cyclization to form 5,6-dimethoxy-isatine.
- Conversion to Indazole Acid: The isatine is then reacted with alkali, followed by nitrous acid treatment and reduction using stannous chloride to yield 5,6-dimethoxy-indazole-3-carboxylic acid.
This sequence is summarized as:
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Diazotization | Nitrous acid | 3,4-Dimethoxy-2-hydroximino-acetanilide |
| 2 | Cyclization | Sulfuric/Phosphoric/Polyphosphoric acid | 5,6-Dimethoxy-isatine |
| 3 | Reduction | Alkali, Nitrous acid, Stannous chloride | 5,6-Dimethoxy-indazole-3-carboxylic acid |
Step 2: Esterification to Ethyl Ester
- The 5,6-dimethoxy-indazole-3-carboxylic acid is converted to its ethyl ester by standard esterification methods. This typically involves reaction with ethanol under acidic conditions or via activation of the acid (e.g., using carbodiimides) followed by reaction with ethanol.
Step 3: Optional Amide Formation (for Related Derivatives)
- The acid or its ester can be further reacted with amines in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form amides, though this is more relevant for derivatives rather than the ethyl ester itself.
Reaction Conditions and Solvents
- The ring closure step requires strong acidic media (e.g., sulfuric acid or polyphosphoric acid) at elevated temperatures to facilitate cyclization.
- Esterification can be performed under reflux in ethanol with catalytic acid or via carbodiimide-mediated coupling at room temperature in solvents such as ethyl acetate, pyridine, dioxane, dimethylformamide, or acetone.
- Reduction with stannous chloride is typically carried out under controlled conditions to ensure selective reduction of the nitroso intermediate to the indazole ring.
Alternative Synthetic Notes
- The starting 2-amino-4,5-dimethoxyphenyl-acetic esters are known and can be prepared by established methods, providing alternative entry points into the synthesis.
- The 5,6-dimethoxy-indazole-3-carboxylic acid can also be converted to nitrile derivatives, which upon hydration yield the acid or esters.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|---|
| 1 | 4-Amino-veratrol | Diazotization | Nitrous acid | Formation of hydroximino-acetanilide |
| 2 | 3,4-Dimethoxy-2-hydroximino-acetanilide | Cyclization | Sulfuric/Phosphoric/Polyphosphoric acid | Formation of 5,6-dimethoxy-isatine |
| 3 | 5,6-Dimethoxy-isatine | Reduction | Alkali, Nitrous acid, Stannous chloride | Formation of 5,6-dimethoxy-indazole-3-carboxylic acid |
| 4 | 5,6-Dimethoxy-indazole-3-carboxylic acid | Esterification | Ethanol, Acid catalyst or carbodiimide | Formation of this compound |
Research Findings and Practical Considerations
- The use of stannous chloride as a reducing agent is preferred due to its selectivity and efficiency in converting the nitroso intermediate to the indazole ring system.
- Carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide enhance esterification or amidation efficiency at room temperature, reducing the need for heating and minimizing side reactions.
- Solvent choice impacts reaction rate and purity; polar aprotic solvents like dimethylformamide and dioxane are commonly employed in coupling steps.
- The preparation methods are well-documented in patent literature, notably US Patent 3705175A, which provides detailed procedural insights into these synthetic steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating neurological disorders and cancers. The compound's structure allows it to interact with biological targets effectively.
Case Study: Antitumor Activity
A study demonstrated that derivatives of indazole, including those related to this compound, exhibited significant inhibitory effects against cancer cell lines. For instance, a derivative showed an IC50 value of 5.15 µM against the K562 cell line, indicating strong anticancer potential while maintaining selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM .
Agricultural Chemicals
The compound is also utilized in formulating agrochemicals. Its efficacy as a pesticide and herbicide enhancer contributes to improved crop yields. The methoxy groups in its structure may enhance the bioavailability and effectiveness of active ingredients in agricultural formulations.
Material Science
In material science, this compound is investigated for developing advanced materials such as polymers and coatings. Its unique chemical properties allow for modifications that can lead to materials with desirable physical characteristics.
Biochemical Research
Researchers leverage this compound in biochemical studies focusing on enzyme inhibition and receptor binding. Understanding these interactions can lead to insights into various biological processes and the development of new therapeutic strategies.
Diagnostic Applications
This compound is being explored for its potential role in developing diagnostic agents that facilitate early disease detection. This application underscores the compound's versatility beyond traditional pharmaceutical uses.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of methoxy and ester groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound’s structural and functional distinctions from analogs are highlighted below, focusing on substituents, physicochemical properties, and biological activity.
Substituent-Driven Structural Comparisons
Table 1: Key Structural Analogs and Their Substitutions
*Similarity scores (0–1 scale) are derived from structural overlap relative to the target compound .
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- Chloro (-Cl) and trifluoromethyl (-CF₃) substituents (Table 1) enhance lipophilicity and metabolic stability but reduce solubility compared to methoxy (-OCH₃) groups .
- Methoxy groups improve aqueous solubility and may enhance hydrogen-bonding interactions with biological targets.
Saturation Effects :
- The tetrahydroindazole derivative (CAS 39104-05-7) exhibits a partially saturated ring, which reduces aromaticity and may alter pharmacokinetic properties such as half-life and tissue penetration .
Key Findings:
- The ethyl-5-methyl-N1-p-chlorobenzoyl analog demonstrated potent antiarthritic effects in rat models at non-toxic doses, highlighting the importance of N1 acyl modifications and 5-position substituents .
- Chlorinated derivatives (e.g., dichloro analogs) are often prioritized for their metabolic resistance but may exhibit higher toxicity due to bioaccumulation .
Biological Activity
Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of two methoxy groups at positions 5 and 6 of the indazole ring. This structural feature is significant as it may influence both its chemical reactivity and biological activity compared to other indazole derivatives.
Antitumor Activity
Recent studies have demonstrated that various indazole derivatives exhibit promising antitumor activity. This compound has shown significant inhibitory effects against several cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma) cells.
In Vitro Studies
In vitro assays have been conducted to evaluate the antiproliferative activity of this compound. The compound was tested using the MTT assay, which measures cell viability based on metabolic activity. The results indicated an IC50 value of approximately 5.15 µM against K562 cells, demonstrating its potency as an anticancer agent .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Selectivity Index (Normal Cells) |
|---|---|---|
| K562 | 5.15 | 33.2 (HEK-293) |
| A549 | TBD | TBD |
| PC-3 | TBD | TBD |
| Hep-G2 | TBD | TBD |
The antitumor effects of this compound are believed to be mediated through multiple pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in K562 cells in a dose-dependent manner. Annexin V-FITC/PI assays revealed that treatment with this compound significantly increased apoptosis rates .
- Cell Cycle Arrest : Flow cytometry analysis indicated that this compound causes cell cycle arrest at the G0/G1 phase. This was evidenced by an increase in G0/G1 population from 29.4% in control cells to over 41% in treated cells .
- Modulation of Apoptosis-related Proteins : Western blotting assays showed that the compound downregulated Bcl-2 (an anti-apoptotic protein) while upregulating Bax (a pro-apoptotic protein), thereby promoting apoptosis through the intrinsic pathway .
- p53/MDM2 Pathway : Further investigations revealed that this compound could modulate the expression levels of p53 and MDM2 proteins, disrupting their interaction and enhancing p53 activity, which is crucial for apoptosis induction .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on K562 Cells : A recent study demonstrated that treatment with this compound significantly inhibited cell proliferation and induced apoptosis in K562 cells through modulation of apoptotic pathways .
- Comparative Analysis with Other Indazoles : Comparative studies with other indazole derivatives indicated that this compound exhibited superior antitumor activity, making it a candidate for further development as a low-toxicity anticancer agent .
Q & A
Q. What are the standard synthetic methodologies for Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation or esterification reactions. A common approach involves refluxing intermediates like 3-formyl-1H-indole-2-carboxylate derivatives with amines or thiazolones in acetic acid. For example, refluxing 3-formyl-1H-indole-2-carboxylate with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst yields structurally analogous indazole derivatives . Reaction conditions (3–5 hours, 100 mL solvent) and purification steps (recrystallization from DMF/acetic acid) are critical for purity.
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization typically involves:
- Spectroscopy : H/C NMR to confirm substituent positions and esterification.
- X-ray crystallography : For unambiguous structural elucidation, as demonstrated for related tetrahydroindazole carboxylates (e.g., Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate) .
- Chromatography : HPLC or GC to assess purity, especially when discrepancies in spectral data arise .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Although specific toxicity data for this compound is limited, general indazole-handling precautions apply:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic acid) .
- Waste Disposal : Collect organic waste in sealed containers and treat via licensed disposal services, as recommended for similar heterocyclic esters .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer : Optimization strategies include:
- Catalyst Screening : Test bases like sodium acetate vs. potassium carbonate to improve cyclization efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF) with acetic acid for reflux reactions; polar solvents may enhance solubility of methoxy groups.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity, as seen in analogous benzoxazole syntheses .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from residual solvents or tautomeric forms. Mitigation steps:
- Multi-Technique Validation : Cross-validate with IR (for ester C=O stretches) and high-resolution mass spectrometry (HRMS).
- Dynamic NMR Studies : Probe temperature-dependent shifts to identify tautomeric equilibria, as observed in tetrahydroindazole derivatives .
- Crystallographic Analysis : Resolve ambiguities via single-crystal X-ray diffraction, which confirmed the structure of a related hydrate .
Q. What strategies are effective for studying the reactivity of this compound under varying conditions?
- Methodological Answer : Reactivity studies should focus on:
- Ester Hydrolysis : Test alkaline vs. acidic hydrolysis to generate carboxylic acid derivatives, monitoring via TLC .
- Electrophilic Substitution : Explore nitration or halogenation at the indazole C-4 position, guided by methoxy directing effects.
- Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to assess shelf-life, referencing stability protocols for methyl indole carboxylates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
